6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanenitrile typically involves the reaction of cyclopent-1-en-1-yl derivatives with methoxyimino compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanenitrile involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-en-1-ylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanenitrile is unique due to its combination of a methoxyimino group and a nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
52477-87-9 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-(5-methoxyiminocyclopenten-1-yl)hexanenitrile |
InChI |
InChI=1S/C12H18N2O/c1-15-14-12-9-6-8-11(12)7-4-2-3-5-10-13/h8H,2-7,9H2,1H3 |
InChI Key |
DMBGUOIAOCDUDU-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCC=C1CCCCCC#N |
Origin of Product |
United States |
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